molecular formula C14H15N3OS B2819963 (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1105228-09-8

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2819963
CAS No.: 1105228-09-8
M. Wt: 273.35
InChI Key: MNBZHTCHYKDUDT-UHFFFAOYSA-N
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Description

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and anticancer drug discovery research. The compound features a thiazole core, which is a privileged scaffold in drug design due to its wide range of biological activities . The thiazole ring is a fundamental component of several FDA-approved drugs, including the anticancer agents dasatinib and alpelisib, highlighting the therapeutic potential of this structural class . Specifically, its 2-aminothiazole substructure has been identified as a promising scaffold for the development of novel antitumor agents . Compounds based on this structure have demonstrated the ability to inhibit cancer cell proliferation across a variety of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . Research into structurally similar molecules, particularly (thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues, has shown that this general chemotype can function as potent tubulin depolymerizing agents . These compounds target the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, which is critical for cell division, leading to the inhibition of tumor cell growth . Some inhibitors that bind to this site are also being investigated for their potential as vascular disrupting agents . The inclusion of the pyrrolidine group is a common feature in drug discovery, often used to fine-tune properties like solubility and metabolic stability. This product is intended for research purposes only. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZHTCHYKDUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, particularly those integrated with pyrrolidine structures. For instance, compounds similar to (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone have shown significant efficacy in animal models for epilepsy:

  • Mechanism of Action : The thiazole moiety is believed to enhance the binding affinity to GABA receptors, which are critical in regulating neuronal excitability. This interaction can reduce seizure activity effectively.
  • Case Studies : In a study involving novel thiazole-integrated pyrrolidinones, certain derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, with some achieving up to 100% protection in specific models .

Anticancer Properties

The potential of thiazole derivatives as anticancer agents has been extensively researched, particularly their ability to inhibit key enzymes involved in cancer progression:

  • Targeting Kinases : Compounds similar to this compound have been identified as inhibitors of c-KIT kinase, which plays a significant role in gastrointestinal stromal tumors (GISTs). This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Research Findings : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring could enhance anticancer activity by promoting apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial properties, making them candidates for developing new antibiotics:

  • Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells.
  • Experimental Results : In vitro studies have demonstrated that certain thiazole compounds possess significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. For example, compounds derived from thiazoles showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

SubstituentBiological ActivityNotes
Phenyl GroupEnhanced binding to receptorsImproves anticonvulsant effects
Halogen SubstituentsIncreased cytotoxicityPromotes apoptosis in cancer cells
Alkyl ChainsImproved solubilityFacilitates better bioavailability

Mechanism of Action

The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity: The target compound has intermediate molecular weight (289.35 g/mol) compared to larger derivatives like the pyridine-pyrrolidine hybrid (364.46 g/mol) and smaller analogues such as 1-(2-amino-4-methylthiazol-5-yl)ethanone (156.20 g/mol) .
  • Substituent Impact: The phenylamino group in the target compound may enhance π-π stacking interactions in biological targets, whereas chloro-methoxybenzyl substituents in improve lipophilicity and receptor binding affinity.

Biological Activity

(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a phenylamino group, and a pyrrolidine moiety, which contribute to its unique biological profile. Its structure can be represented as follows:

 2 Phenylamino thiazol 4 yl pyrrolidin 1 yl methanone\text{ 2 Phenylamino thiazol 4 yl pyrrolidin 1 yl methanone}

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. A comparative study revealed that certain thiazole-containing compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction. For example, in vitro studies showed that related thiazole compounds had IC50 values below 20 µM against A431 and Jurkat cell lines, indicating significant cytotoxicity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA43115
Compound BJurkat18
This compoundA431<20
(Similar Thiazole Derivative)Jurkat<20

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant effects of thiazole-based compounds. For instance, certain derivatives exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring enhance anticonvulsant activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act on specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among them, a derivative closely related to this compound showed promising results with an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole derivatives. Compounds were tested against a panel of bacterial strains, revealing that several exhibited potent activity with MIC values comparable to established antibiotics. This underscores the potential of thiazole-containing compounds as new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of (2-(phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve yield and purity?

  • Methodological Answer : The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving the thiazole and pyrrolidine moieties .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate amine coupling steps .
    Purity is monitored via HPLC, with yields typically improved by recrystallization in ethanol or acetonitrile .

Q. What analytical techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the thiazole and pyrrolidine rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves bond angles and stereochemistry .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) .
  • TLC : Silica gel plates (hexane/ethyl acetate eluent) provide rapid qualitative purity checks .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic substitution at the thiazole ring?

  • Methodological Answer : The electron-deficient thiazole ring undergoes nucleophilic attack at the C-5 position due to resonance stabilization of the intermediate. Computational studies (DFT) show that the pyrrolidine group’s electron-donating effect lowers the activation energy for substitution . Experimental validation involves kinetic isotope effects and trapping of intermediates using deuterated solvents .

Q. How can contradictory solubility and bioactivity data for this compound be resolved?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (logP ~3.2) may limit bioavailability. Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance solubility .
  • Bioactivity discrepancies : Variations in assay conditions (e.g., serum protein binding) or cellular uptake mechanisms (e.g., efflux pumps) require standardized protocols (e.g., ATPase inhibition assays) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the phenylamino or pyrrolidine groups (e.g., halogenation, methylation) .
  • Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
  • Mutagenesis assays : Correlate structural changes with functional activity (e.g., IC50_{50} shifts in enzyme inhibition) .

Q. How can researchers identify and mitigate degradation products under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions.
  • LC-MS/MS analysis : Detect degradation products (e.g., hydrolysis of the ketone to carboxylic acid) .
  • Stabilization : Lyophilization or formulation with antioxidants (e.g., ascorbic acid) reduces degradation .

Q. What experimental approaches address conflicting spectroscopic data for this compound?

  • Methodological Answer :
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the pyrrolidine ring) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .
  • Crystallography : X-ray structures provide unambiguous bond length/angle data to validate computational models .

Q. How can metabolic stability be evaluated in vitro?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Metabolite ID : High-resolution MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What methodologies resolve regioselectivity challenges in functionalizing the thiazole ring?

  • Methodological Answer :
  • Directing groups : Install temporary substituents (e.g., boronic esters) to guide C-H activation .
  • Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies C-5 over C-4 .
  • Computational prediction : DFT calculations prioritize reactive sites based on frontier molecular orbitals .

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